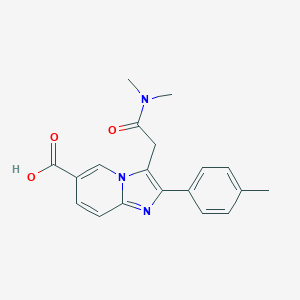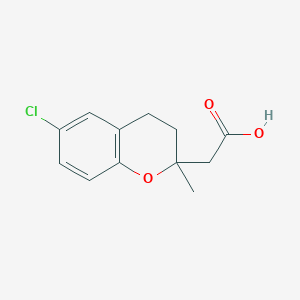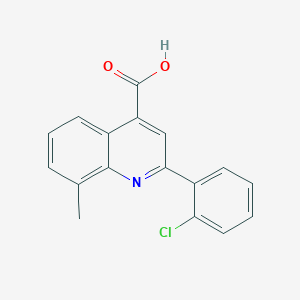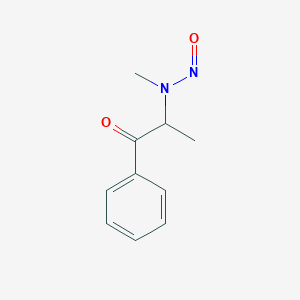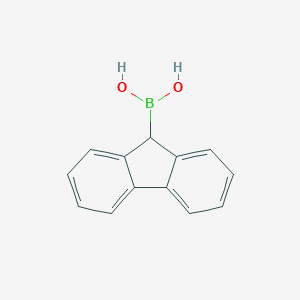
9H-Fluoren-9-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluoren-9-ylboronic acid, also known as Fluorenylboronic acid, is a boronic acid derivative that has gained significant attention in the scientific community due to its versatile applications. It is a colorless crystalline solid that is soluble in polar solvents such as water and methanol. The compound is used in various fields, including organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of 9H-Fluoren-9-ylboronic acid is not well understood. However, it is believed that the compound acts as a Lewis acid, which can coordinate with electron-rich species such as alcohols, amines, and carboxylic acids. This property has been utilized in the development of various sensors for the detection of these analytes.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 9H-Fluoren-9-ylboronic acid. However, studies have shown that the compound is non-toxic and does not exhibit any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9H-Fluoren-9-ylboronic acid in lab experiments include its high solubility in polar solvents, its versatility in organic synthesis, and its ability to act as a fluorescent sensor for various analytes. However, the limitations include its high cost and the limited availability of the compound.
Orientations Futures
There are several future directions for the use of 9H-Fluoren-9-ylboronic acid in scientific research. One potential direction is the development of new fluorescent sensors for the detection of other analytes. Another potential direction is the use of the compound in the development of new materials with unique properties. Additionally, the compound could be used in the development of new pharmaceuticals and agrochemicals.
Conclusion
9H-Fluoren-9-ylboronic acid is a versatile compound that has gained significant attention in the scientific community due to its unique properties. The compound has been used in various fields, including organic synthesis, medicinal chemistry, and material science. Although there is limited information on its biochemical and physiological effects, the compound is non-toxic and does not exhibit any significant adverse effects on living organisms. There are several future directions for the use of 9H-Fluoren-9-ylboronic acid in scientific research, including the development of new fluorescent sensors, materials, and pharmaceuticals.
Méthodes De Synthèse
The synthesis of 9H-Fluoren-9-ylboronic acid can be achieved through various methods. One of the most common methods is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. Another method involves the reaction of Fluorene with boron tribromide in the presence of a solvent such as dichloromethane. The resulting product is then treated with water to obtain the desired 9H-Fluoren-9-ylboronic acid.
Applications De Recherche Scientifique
9H-Fluoren-9-ylboronic acid has been extensively used in scientific research due to its unique properties. The compound has been used as a building block in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials. The compound has also been used in the development of fluorescent sensors for the detection of various analytes, including glucose, dopamine, and hydrogen peroxide.
Propriétés
Numéro CAS |
100374-79-6 |
|---|---|
Nom du produit |
9H-Fluoren-9-ylboronic acid |
Formule moléculaire |
C13H11BO2 |
Poids moléculaire |
210.04 g/mol |
Nom IUPAC |
9H-fluoren-9-ylboronic acid |
InChI |
InChI=1S/C13H11BO2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13,15-16H |
Clé InChI |
GIEXEZYHXJTMJQ-UHFFFAOYSA-N |
SMILES |
B(C1C2=CC=CC=C2C3=CC=CC=C13)(O)O |
SMILES canonique |
B(C1C2=CC=CC=C2C3=CC=CC=C13)(O)O |
Synonymes |
Fluorene-9-boronic acid, 95% |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



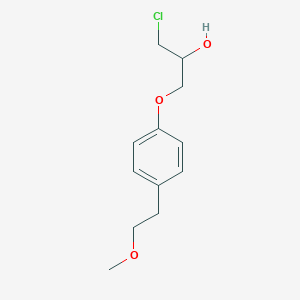
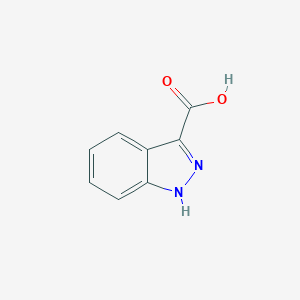
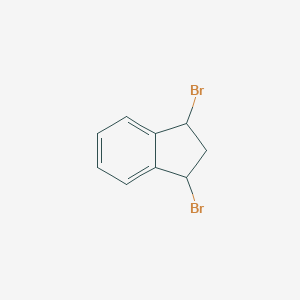
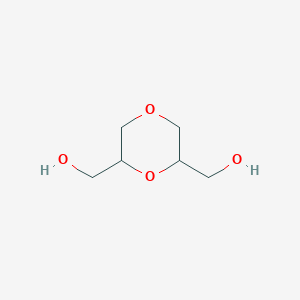
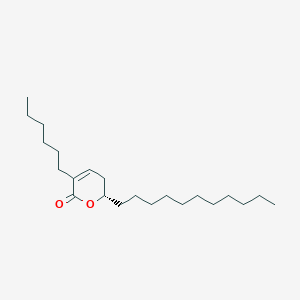
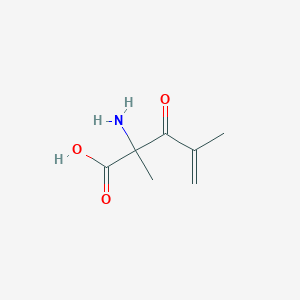
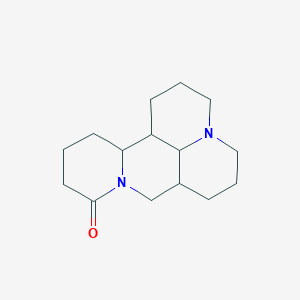
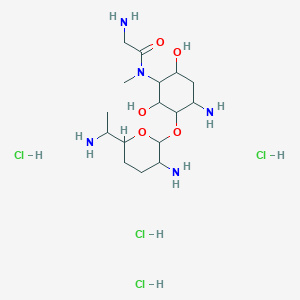
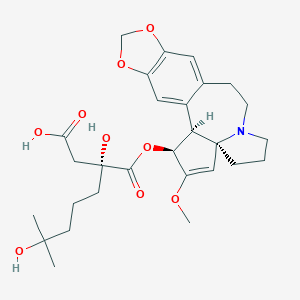
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
